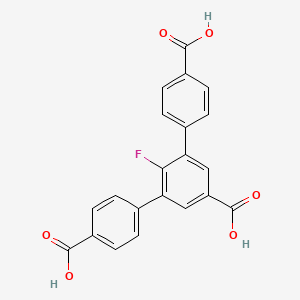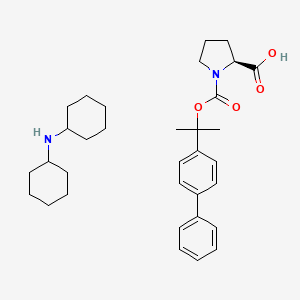
Lincomycin cyclic carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin cyclic carbonate is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis Lincomycin is primarily used to treat infections caused by Gram-positive bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lincomycin cyclic carbonate typically involves the reaction of lincomycin with carbon dioxide in the presence of a catalyst. One common method is the cycloaddition of carbon dioxide to an epoxide intermediate derived from lincomycin . This reaction can be catalyzed by various metal-based or organocatalysts under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve optimizing fermentation conditions for the production of lincomycin by Streptomyces lincolnensis, followed by chemical modification to introduce the cyclic carbonate group . This process can be scaled up by optimizing parameters such as medium composition, pH, and agitation speed to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Lincomycin cyclic carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic carbonate structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
Lincomycin cyclic carbonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of lincomycin cyclic carbonate involves its interaction with bacterial ribosomes. The compound binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria . This action is similar to that of lincomycin, but the cyclic carbonate derivative may have enhanced properties due to its modified structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lincomycin cyclic carbonate include:
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Glycerol carbonate: A cyclic carbonate used in various chemical transformations and material applications.
Ethylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its dual functionality as both an antibiotic and a cyclic carbonate. This dual functionality allows it to be used in a wide range of applications, from treating bacterial infections to serving as a building block for advanced materials .
Propriétés
Numéro CAS |
14259-57-5 |
|---|---|
Formule moléculaire |
C19H32N2O7S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1R,2R)-1-[(3aR,4R,6R,7S,7aS)-7-hydroxy-4-methylsulfanyl-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H32N2O7S/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)22)14-13(23)15-16(18(26-14)29-4)28-19(25)27-15/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)/t9-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1 |
Clé InChI |
ZCPFXXMPCBQRLB-ZXJYXBIKSA-N |
SMILES isomérique |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@H]3[C@H]([C@H](O2)SC)OC(=O)O3)O)[C@@H](C)O |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C3C(C(O2)SC)OC(=O)O3)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)










![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)

